![molecular formula C16H14ClN3O B5884030 N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)

N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide

Description

Synthesis Analysis

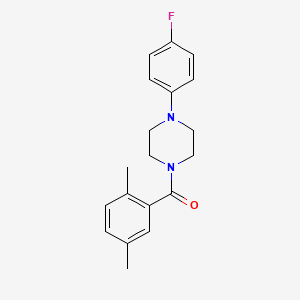

The synthesis of N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide and related compounds involves intricate processes aiming to enhance their solubility, absorption, and selectivity through molecular design adjustments. For example, in one study, the insertion of a piperazine unit increased the aqueous solubility and improved oral absorption significantly compared to previous compounds (Shibuya et al., 2018). Similarly, novel derivatives have been synthesized using carbodiimide condensation, showcasing a convenient and fast method (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been elucidated through various spectroscopic techniques, revealing significant insights into their conformations and interactions. For instance, crystallographic analysis helped understand the dihedral angles between different planar fragments of the compound, enhancing the knowledge of its structural stability and potential reactivity (Soares-Sobrinho et al., 2008).

Chemical Reactions and Properties

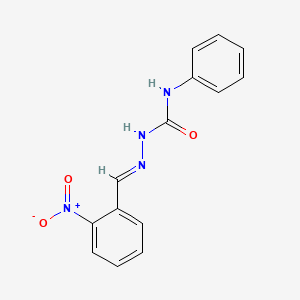

Chemical reactions involving this compound derivatives are pivotal in exploring their functionalities and potential applications. The compounds exhibit a variety of reactions, including cyclization and substitution, which are crucial for modifying their chemical and biological activities. Notably, the reaction of chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones led to novel structures with enhanced properties (Savchenko et al., 2020).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzymes, antagonism of receptors, and disruption of cell division .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have diverse biological and clinical applications, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as tumor growth inhibition and immune modulation. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risks of toxicity.

Metabolic Pathways

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the overall pharmacokinetics and pharmacodynamics of the compound. The effects on metabolic flux and metabolite levels are crucial for understanding the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

properties

IUPAC Name |

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-11(21)18-16-19-14-4-2-3-5-15(14)20(16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUZVZWTTQNJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320757 | |

| Record name | N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

371223-14-2 | |

| Record name | N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)

![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)